2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Fluorescence Visualization in Biological Systems
Chromene derivatives have been utilized in the development of molecular fluorescent probes, offering a powerful tool for understanding biological systems at the molecular level. One study highlights the use of a thiol-chromene "click" reaction for the rapid, sensitive, NIR fluorescent detection of thiols, demonstrating its value in elucidating pathophysiological processes in living organisms. This approach enables the visualization of fluctuations in thiols during oxidative stress, cell apoptosis, and cerebral ischemia reperfusion, providing an effective means for studying thiol-related diseases (Yang et al., 2019).
Environment-sensitive Fluorophores
Research on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one demonstrates the compound's unusual fluorescence properties, which are highly sensitive to the solvent environment. This compound is almost nonfluorescent in aprotic solvents but strongly fluoresces in protic solvents, making it suitable for developing new fluorogenic sensors (Uchiyama et al., 2006).
Synthesis and Structural Insights
Studies have explored the synthesis, crystal structure, and potential applications of various chromene derivatives. For instance, the synthesis of 2-(4-fluorophenyl)-2H-chromen-4(3H)-one and its structural analysis demonstrate the formation of inversion dimers and a herringbone pattern in its crystal structure, which could influence its physical properties and applicability in material science (Wera et al., 2012).
Antitumor Activity
Chromene derivatives have also shown promise in antitumor activity. A study on 1H-thieno[2,3-c]chromen-4(2H)-one derivatives demonstrated moderate to good activity against various cancer cell lines, highlighting the potential of chromene scaffolds in the development of new anticancer agents (Yu et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful. For more specific information, you might consider consulting a chemistry textbook or a scientific literature database. If you have any other questions, feel free to ask!
properties
IUPAC Name |
2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSDXGQCDIEBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.